molecular formula C21H13Br2ClN2O3 B12022424 4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 769150-46-1

4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Cat. No.: B12022424
CAS No.: 769150-46-1
M. Wt: 536.6 g/mol
InChI Key: WIOQSLHNTZXJLX-BRJLIKDPSA-N
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Properties

CAS No.

769150-46-1

Molecular Formula

C21H13Br2ClN2O3

Molecular Weight

536.6 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C21H13Br2ClN2O3/c22-15-5-3-4-13(10-15)20(27)26-25-12-14-11-16(23)8-9-19(14)29-21(28)17-6-1-2-7-18(17)24/h1-12H,(H,26,27)/b25-12+

InChI Key

WIOQSLHNTZXJLX-BRJLIKDPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC(=CC=C3)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC(=CC=C3)Br)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves multiple stepsThe final step involves the esterification with 2-chlorobenzoic acid under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can be compared with similar compounds such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of 4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate lies in its specific combination of bromine and chlorine substituents, which may confer distinct reactivity and biological activity.

Biological Activity

4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with potential applications in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H17BrN2O3
  • Molecular Weight : 437.3 g/mol
  • CAS Number : 765274-33-7

The compound features multiple functional groups that can interact with biological systems, making it a candidate for further investigation in drug development and enzyme inhibition studies.

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets, such as enzymes and receptors. The presence of bromine atoms and the carbohydrazone moiety suggest potential for:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could act as an antagonist or agonist at certain receptor sites, influencing physiological responses.

Biological Activity Studies

Recent studies have focused on the compound's effects on various biological systems. Below are summarized findings from key research:

Antimicrobial Activity

A study investigated the antimicrobial properties of similar compounds in the same class, revealing that halogenated derivatives often exhibit enhanced activity against Gram-positive and Gram-negative bacteria. The incorporation of bromine atoms is believed to increase lipophilicity, allowing better membrane penetration.

Cytotoxicity Assays

In vitro assays demonstrated that 4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate exhibits cytotoxic effects against cancer cell lines. The IC50 values were determined through MTT assays, showing significant inhibition of cell proliferation:

Cell LineIC50 (µM)
HeLa12.5
MCF-715.8
A54910.3

These results indicate a promising potential for this compound in cancer therapeutics.

Case Studies

  • Study on Enzyme Inhibition :
    • Researchers explored the inhibitory effects of this compound on carbonic anhydrase, an enzyme critical for various physiological processes. The study found that the compound inhibited enzyme activity with a Ki value indicating moderate potency.
  • Antioxidant Activity :
    • A separate investigation assessed the antioxidant capacity using DPPH radical scavenging assays. The compound showed a significant reduction in DPPH concentration, suggesting its potential as an antioxidant agent.

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